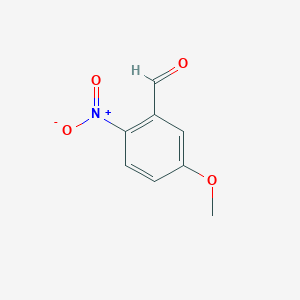

5-Methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTDDWPHSMILHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282255 | |

| Record name | 5-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-24-8 | |

| Record name | 20357-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇NO₄.[1][2] Its structure, featuring a methoxy and a nitro group on the benzaldehyde ring, imparts specific reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Melting Point | 83 °C | [1] |

| Boiling Point (Predicted) | 354.7 ± 27.0 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [1] |

| CAS Number | 20357-24-8 | [1][2][4] |

| IUPAC Name | This compound |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below. These are standard laboratory procedures that can be adapted for specific equipment and sample sizes.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula or weighing balance

-

A selection of solvents (e.g., water, ethanol, dimethylformamide, diethyl ether, 5% NaOH, 5% HCl)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If solid remains, it is considered insoluble or sparingly soluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to build a comprehensive solubility profile. For compounds with acidic or basic functional groups, solubility in aqueous acid (5% HCl) and base (5% NaOH) can provide additional structural insights.[5][6]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to this compound.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzaldehyde (CAS Number: 20357-24-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

5-Methoxy-2-nitrobenzaldehyde is an aromatic organic compound with the CAS number 20357-24-8. It is characterized by a benzaldehyde scaffold substituted with a methoxy group at the 5-position and a nitro group at the 2-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its chemical structure and key identifiers are presented below.

| Property | Value |

| CAS Number | 20357-24-8 |

| IUPAC Name | This compound |

| Synonyms | 2-Formyl-4-methoxynitrobenzene, 3-Formyl-4-nitroanisole |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3 |

| InChIKey | BNTDDWPHSMILHQ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Physical State | Yellow to orange crystalline solid | [1] |

| Melting Point | 83 °C | |

| Boiling Point | 354.7 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |

| Purity | Typically available at ≥96% purity | [2] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) |

Synthesis

This compound can be synthesized from commercially available starting materials. A common laboratory-scale synthesis involves the methylation of 5-hydroxy-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis from 5-Hydroxy-2-nitrobenzaldehyde[3]

Materials:

-

5-Hydroxy-2-nitrobenzaldehyde

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-hydroxy-2-nitrobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

-

To the solution, add potassium carbonate (1 equivalent) and iodomethane (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound. The product is often obtained in quantitative yield.[3]

Diagram of Synthesis Workflow:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy group protons. The aromatic protons will exhibit splitting patterns dependent on their coupling with neighboring protons. The aldehyde proton will appear as a singlet in the downfield region (typically around 10 ppm). The methoxy protons will also appear as a singlet, typically around 3.8-4.0 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The aromatic carbons will resonate in the range of 110-160 ppm, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aldehyde) | ~2850, ~2750 |

| C=O (aldehyde) | ~1700 |

| C=C (aromatic) | ~1600, ~1475 |

| N-O (nitro) | ~1530 (asymmetric), ~1350 (symmetric) |

| C-O (ether) | ~1250 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 181.[3] Common fragmentation patterns for aromatic aldehydes and nitro compounds would be anticipated.[4][5] This may include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and the methoxy group (-OCH₃) or a methyl radical (-CH₃).

Biological Activity and Applications in Drug Discovery

Currently, there is a lack of publicly available data on the direct biological activity of this compound. Its primary significance in the field of drug discovery lies in its role as a key precursor for the synthesis of more complex molecules with potent biological activities.

Precursor to Combretabenzodiazepines

This compound is a crucial starting material for the synthesis of a novel class of compounds known as combretabenzodiazepines.[3] These compounds are designed as cis-locked analogues of combretastatin, a natural product known for its potent antitubulin and cytotoxic activities against various cancer cell lines. The synthesis of combretabenzodiazepines from this compound represents a significant area of research in the development of new anticancer agents.

Proposed Workflow for Biological Evaluation of Derivatives:

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a substance that can cause skin and serious eye irritation.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary importance lies in its application as a starting material for the synthesis of complex, biologically active molecules, most notably combretabenzodiazepines with potential as anticancer agents. While direct biological data on this compound is scarce, its role as a synthetic building block makes it a compound of significant interest to researchers in medicinal chemistry and drug development. Further investigation into its own potential biological activities could be a worthwhile area of future research.

References

Spectroscopic Data of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ). Due to the limited availability of experimentally derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 182 | Molecular ion peak with protonation, as observed in mass spectrometry analysis.[1] |

| [M]⁺ | 181 | Molecular ion peak observed in Gas Chromatography-Mass Spectrometry (GC-MS).[2] |

| Major Fragment 1 | 108 | One of the most abundant fragments observed in GC-MS.[2] |

| Major Fragment 2 | 63 | One of the most abundant fragments observed in GC-MS.[2] |

Table 2: Predicted ¹H NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and typical chemical shift ranges. Experimental verification is recommended.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |

| Aromatic H (H-3) | 7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic H (H-4) | 7.2 - 7.4 | Doublet of doublets (dd) | 1H |

| Aromatic H (H-6) | 8.0 - 8.2 | Doublet (d) | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on typical chemical shift ranges for substituted benzaldehydes. Experimental verification is recommended.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic C (C-1) | 130 - 135 |

| Aromatic C (C-2, with NO₂) | 148 - 152 |

| Aromatic C (C-3) | 115 - 120 |

| Aromatic C (C-4) | 125 - 130 |

| Aromatic C (C-5, with OCH₃) | 160 - 165 |

| Aromatic C (C-6) | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 57 |

Table 4: Predicted FT-IR Spectroscopic Data

Disclaimer: The following data are predicted characteristic absorption bands based on the functional groups present in the molecule. Experimental verification is recommended.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Description |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aldehyde C-H Stretch | 2850 - 2750 | Medium, often appears as two bands |

| Carbonyl (C=O) Stretch (Aldehyde) | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong, multiple bands |

| Nitro (N-O) Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (N-O) Symmetric Stretch | 1370 - 1330 | Strong |

| C-O (Aryl Ether) Stretch | 1275 - 1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong, pattern can indicate substitution |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented. These are standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Synthesis of this compound

A common synthetic route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. In a typical procedure, 5-hydroxy-2-nitrobenzaldehyde is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, a methylating agent such as iodomethane is added, along with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours. After the reaction is complete, the product is isolated through extraction and purified.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR, is used for analysis.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. Subsequently, the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, Gas Chromatography (GC-MS) is a common technique where the sample is first separated on a GC column before entering the mass spectrometer. Direct infusion via a syringe pump after dissolving the sample in a suitable solvent is another method.

-

Ionization: Electron Ionization (EI) is a standard hard ionization technique used in GC-MS, which causes fragmentation of the molecule. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which often results in the observation of the protonated molecular ion [M+H]⁺.[1]

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provide structural information.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

5-Methoxy-2-nitrobenzaldehyde is an aromatic aldehyde that, while not extensively studied for its own biological activity, serves as a critical intermediate in the synthesis of various biologically active molecules. This technical guide elucidates the putative mechanism of action of this compound, primarily through the lens of its significant role as a precursor to potent anticancer agents, particularly combretastatin analogues. This document provides a comprehensive overview of its synthesis, its application in the generation of pharmacologically active derivatives, the well-established mechanism of these derivatives, and relevant experimental protocols.

Introduction

This compound is a substituted benzaldehyde with the chemical formula C₈H₇NO₄. Its structure, featuring a methoxy group and a nitro group on the benzene ring, makes it a versatile reagent in organic synthesis. While direct pharmacological studies on this compound are scarce, its primary importance in the biomedical field lies in its utility as a building block for complex molecules with significant therapeutic potential. Notably, it is a key starting material for the synthesis of combretastatin analogues, a class of compounds known for their potent tubulin polymerization inhibition and anticancer properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, a common one being the nitration of 3-methoxybenzaldehyde.

Representative Synthetic Protocol

A general procedure involves the careful nitration of 3-methoxybenzaldehyde using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The directing effects of the methoxy and aldehyde groups on the aromatic ring guide the position of the nitro group.

Role as a Synthetic Precursor for Biologically Active Compounds

The true significance of this compound in drug discovery and development is its role as a versatile scaffold for the synthesis of potent bioactive compounds.

Synthesis of Combretastatin Analogues

Combretastatins, originally isolated from the African willow tree Combretum caffrum, are potent inhibitors of tubulin polymerization. This compound can be utilized in the synthesis of analogues of Combretastatin A-4, a particularly active member of this family. These synthetic routes often involve condensation reactions to form the characteristic stilbene bridge of combretastatins.

Putative Mechanism of Action

Given the limited data on this compound itself, its mechanism of action is best inferred from the well-characterized activities of its derivatives.

Inhibition of Tubulin Polymerization by Derivatives

The primary and most studied mechanism of action for combretastatin analogues derived from this compound is the inhibition of tubulin polymerization.[1][2][3][4][5]

-

Binding to the Colchicine Site: These analogues bind to the colchicine-binding site on the β-subunit of tubulin.[1][2][6] This binding prevents the tubulin heterodimers from polymerizing into microtubules.

-

Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] By inhibiting their formation, these compounds disrupt the dynamic instability of microtubules, leading to a cascade of downstream effects.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents proper chromosome segregation during mitosis. This leads to an arrest of the cell cycle, typically at the G2/M phase.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells.[1]

Potential Antimicrobial and Other Activities

Derivatives of nitrobenzaldehydes and salicylaldehydes (which share structural motifs with potential metabolites of the title compound) have been reported to possess antimicrobial properties. While not directly demonstrated for this compound, this suggests a potential avenue for future investigation.

Quantitative Data on Derivatives

The following table summarizes the in vitro anticancer activity of representative combretastatin analogues, with data expressed as the 50% growth inhibition concentration (IC₅₀).

| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference |

| Combretastatin A-4 Analogue 9a | HCT-116 | 0.02 | [8] |

| Combretastatin A-4 Analogue 8 | Various | 18.8 - 32.7 | [9] |

| Combretastatin A-4 Analogue 20 | Various | 18.8 - 32.7 | [9] |

| Benzo[b]thiophene Analogue 11 | Various | Not specified | [7] |

| Benzofuran Analogue 13 | Various | Not specified | [7] |

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a combretastatin analogue) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose biological relevance is primarily defined by the potent pharmacological activities of its synthetic derivatives. The established mechanism of these derivatives, particularly the combretastatin analogues, as inhibitors of tubulin polymerization, provides a strong foundation for a putative mechanism of action. Future research should focus on the direct biological evaluation of this compound to determine if it possesses any intrinsic activity and to further explore the synthesis and optimization of its derivatives as potential therapeutic agents. The development of novel analogues with improved solubility, bioavailability, and target specificity remains a promising area for cancer drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]

- 5. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel combretastatin analogues endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzaldehyde and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. The presence of a methoxy group and a nitro group on the benzaldehyde scaffold imparts unique electronic properties that can be exploited for the synthesis of diverse molecular architectures with a wide range of biological activities. These compounds serve as versatile building blocks for the creation of Schiff bases, chalcones, and various heterocyclic systems that have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of this compound derivatives and their analogs, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives based on the this compound core typically involves modifications of the aldehyde functional group. A common and straightforward approach is the formation of Schiff bases through condensation reactions with various primary amines.

Synthesis of a 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde Analog

A relevant synthetic protocol for a structurally similar compound, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, has been reported, starting from veratraldehyde. The process involves nitration followed by selective hydrolysis of a methoxy group.

Experimental Protocol: Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde

-

Nitration of Veratraldehyde: Synthesize 4,5-dimethoxy-2-nitrobenzaldehyde from veratraldehyde through nitration.

-

Hydrolysis: In the presence of a molar quantity of methionine, hydrolyze the 5-position methoxy group of 4,5-dimethoxy-2-nitrobenzaldehyde using concentrated sulfuric acid.

-

Work-up and Purification: The specific details of the work-up and purification were not provided in the abstract. However, a typical work-up would involve neutralizing the acid, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

The reported yield for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde was 65.0%.

General Synthesis of Schiff Bases from Nitrobenzaldehydes

Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde. The following is a general protocol adaptable for this compound.

Experimental Protocol: Synthesis of a Nitrobenzaldehyde Schiff Base [1]

-

Dissolution: Dissolve the nitrobenzaldehyde (e.g., 3-nitrobenzaldehyde, 33.10 mmol) in methanol (10 mL).

-

Addition of Amine: To the stirring solution, add the primary amine (e.g., ethanolamine, 33.10 mmol) dropwise.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Isolation: After cooling, the Schiff base product can be isolated. The method of isolation (e.g., filtration, evaporation) will depend on the physical properties of the product.

Biological Activities and Quantitative Data

Derivatives of methoxy- and nitro-substituted benzaldehydes have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are known for their antimicrobial properties.

Table 1: Antimicrobial Activity of a 3-Nitrobenzaldehyde Schiff Base and its Metal Complexes [1]

| Compound | Test Organism | Inhibition Zone (mm) at 1000 µg/mL |

| Co(II) complex | Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 14 | |

| Klebsiella pneumonia | 12 | |

| Pseudomonas aeruginosa | 10 | |

| Salmonella typhi | 14 | |

| Candida albicans | 12 | |

| Aspergillus niger | 10 | |

| Cu(II) complex | Staphylococcus aureus | 18 |

| Bacillus subtilis | 14 | |

| Escherichia coli | 12 | |

| Klebsiella pneumonia | 14 | |

| Pseudomonas aeruginosa | 12 | |

| Salmonella typhi | 10 | |

| Candida albicans | 14 | |

| Aspergillus niger | 12 | |

| Ni(II) complex | Staphylococcus aureus | 16 |

| Bacillus subtilis | 12 | |

| Escherichia coli | 14 | |

| Klebsiella pneumonia | 10 | |

| Pseudomonas aeruginosa | 12 | |

| Salmonella typhi | 12 | |

| Candida albicans | 14 | |

| Aspergillus niger | 10 |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening [1]

-

Media Preparation: Prepare and sterilize nutrient agar for bacteria and potato dextrose agar for fungi.

-

Inoculation: Inoculate the sterile media with the respective test microorganisms.

-

Well Preparation: Create wells in the solidified agar plates.

-

Compound Application: Add a solution of the test compound at a known concentration (e.g., 1000 µg/mL) to each well.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

Nitrobenzaldehyde derivatives have also shown potential as anticancer agents. The cytotoxic activity is typically evaluated using in vitro cell-based assays.

Table 2: Anticancer Activity of a 4-Nitrobenzaldehyde Schiff Base Derivative [2]

| Compound | Cell Line | IC50 (µg/mL) after 72h |

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 |

| Normal Human Gingival Fibroblasts (NHGF) | 977.24 |

Experimental Protocol: MTT Assay for Cytotoxicity [2]

-

Cell Seeding: Seed cells (e.g., TSCCF, NHGF) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrobenzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Putative Signaling Pathway Interactions

Chalcones and other derivatives of nitrobenzaldehydes have been shown to interact with several critical signaling pathways.[3]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation and cell survival. Some nitro-substituted chalcones have been demonstrated to inhibit the activation of NF-κB, leading to the suppression of pro-inflammatory gene expression.[3]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell proliferation and survival. Inhibition of STAT3 activation is a mechanism by which some chalcone derivatives exert their anticancer effects.[3]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial for regulating cell proliferation and apoptosis. Modulation of the MAPK pathway by nitrobenzaldehyde derivatives can contribute to their anti-proliferative activities.[3][4]

The following diagram illustrates the general workflow for synthesizing and evaluating the biological activity of these compounds, leading to the investigation of their effects on signaling pathways.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

The following diagram depicts a simplified overview of how these derivatives might interfere with key signaling pathways.

Caption: Putative interruption of key signaling pathways by this compound derivatives.

Conclusion and Future Directions

This compound derivatives and their analogs are a promising class of compounds for the development of new therapeutic agents. The available data, primarily from structurally related compounds, suggest significant potential for antimicrobial and anticancer activities. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives based on the this compound scaffold to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

5-Methoxy-2-nitrobenzaldehyde: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Methoxy-2-nitrobenzaldehyde (CAS No. 20357-24-8). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, with a focus on hazard identification, proper handling procedures, and emergency preparedness.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and key physical and chemical properties.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Solid | [4] |

| CAS Number | 20357-24-8 | [1][2] |

Note: Detailed quantitative data on properties such as melting point, boiling point, and flash point for this compound are not consistently available across safety data sheets. Researchers should consult their specific supplier's SDS for the most accurate information.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following diagram illustrates the decision-making process for selecting the correct PPE.

Caption: PPE selection workflow for handling this compound.

Experimental Protocol for PPE Usage:

-

Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for operations with a higher risk of splashing.

-

Skin Protection: Wear impervious, flame-retardant clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use and disposed of properly after handling.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] Ensure the respirator is properly fitted and tested.

-

General Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.

Handling Procedures

Proper handling techniques are crucial to prevent the formation of dust and aerosols.

Caption: General workflow for handling this compound.

Experimental Protocol for Safe Handling:

-

Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Dispensing: When weighing or transferring the solid, use tools that minimize dust generation (e.g., non-sparking tools).[5][7] Avoid creating dust clouds.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[5][7]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

Experimental Protocol for Storage:

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Environment: Keep away from heat and sources of ignition.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention from an ophthalmologist.[9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6] |

Experimental Protocol for Accidental Release:

-

Evacuation: Evacuate personnel to a safe area.

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[5]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

-

Clean-up: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[10] Avoid creating dust. Use spark-proof tools and explosion-proof equipment.[5]

-

Disposal: Dispose of the waste material at a licensed chemical destruction plant.[5]

Fire-Fighting Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can also be used to cool containers.[10]

Specific Hazards: The compound is combustible.[9] In a fire, hazardous combustion gases or vapors, including carbon oxides and nitrogen oxides (NOx), may be produced.[8][10]

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Toxicological and Ecological Information

Toxicological Information: There is limited quantitative toxicological data available for this compound. The primary health effects are irritation to the skin, eyes, and respiratory system upon exposure.[1]

Ecological Information: There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[5] It is advised to prevent its discharge into the environment.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant.[5] Do not contaminate water, foodstuffs, or sewer systems.[5]

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for the specific procedures being undertaken. Always prioritize safety in the laboratory.

References

- 1. This compound | C8H7NO4 | CID 230371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. valsynthese.ch [valsynthese.ch]

5-Methoxy-2-nitrobenzaldehyde material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 5-Methoxy-2-nitrobenzaldehyde (CAS No. 20357-24-8). The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₇NO₄.[1][2] It is recognized under various synonyms, including 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20357-24-8 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Flash Point | Not applicable | |

| Solubility | Data not available |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4] The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [4] |

GHS Pictograms:

Warning

The following diagram illustrates the logical relationship of the GHS hazard classifications.

Caption: GHS Hazard Classification for this compound.

Toxicological Information

Table 3: Summary of Toxicological Data

| Endpoint | Route of Exposure | Species | Value | Source(s) |

| Acute Toxicity (LD50) | Oral | Not reported | No data available | [5] |

| Acute Toxicity (LD50) | Dermal | Not reported | No data available | [5] |

| Acute Toxicity (LC50) | Inhalation | Not reported | No data available | [5] |

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Handle in a well-ventilated area to avoid dust formation and inhalation.[5]

-

Avoid contact with skin and eyes.[5]

-

Use non-sparking tools and prevent electrostatic discharge.[5]

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

The storage class for this chemical is 11: Combustible Solids.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [5] |

The following workflow illustrates the recommended personal protective equipment for handling this compound.

References

5-Methoxy-2-nitrobenzaldehyde: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzaldehyde is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a precursor for the synthesis of novel anticancer agents. Its strategic placement of a methoxy and a nitro group on the benzaldehyde scaffold allows for versatile chemical modifications, leading to the development of potent tubulin polymerization inhibitors. This technical guide provides a detailed overview of the synthesis, spectroscopic properties, and applications of this compound in drug discovery, with a focus on the development of combretastatin analogues. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area of oncology.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2] It is also known by other names such as 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20357-24-8 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI | 1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3 | [2] |

| InChIKey | BNTDDWPHSMILHQ-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(c(C=O)c1)--INVALID-LINK--=O | [2] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference(s) |

| 10.45 | s | 1H | -CHO | CDCl₃ | [4] |

| 7.80 | d, J = 8.0Hz | 1H | Ar-H | CDCl₃ | [4] |

| 7.47 | t, J = 8.0Hz | 1H | Ar-H | CDCl₃ | [4] |

| 7.35 | t, J = 8.0Hz | 1H | Ar-H | CDCl₃ | [4] |

| 3.84 | s | 3H | -OCH₃ | CDCl₃ | [4] |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference(s) |

| 189.4 | C=O | CDCl₃ | [4] |

| 161.5 | C-OCH₃ | CDCl₃ | [4] |

| 135.7 | Ar-C | CDCl₃ | [4] |

| 128.0 | Ar-C | CDCl₃ | [4] |

| 124.5 | Ar-C | CDCl₃ | [4] |

| 120.3 | Ar-C | CDCl₃ | [4] |

| 111.4 | Ar-C | CDCl₃ | [4] |

| 55.3 | -OCH₃ | CDCl₃ | [4] |

Table 4: Mass Spectrometry and IR Data of this compound

| Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak [M+H]⁺ = 182 | [5] |

| Infrared (IR) Spectroscopy | Strong band at 1690 cm⁻¹ (C=O) | [2] |

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common method involves the nitration of 3-methoxybenzaldehyde. While various nitration protocols exist, a general procedure is outlined below.

Experimental Protocol: Nitration of 3-Methoxybenzaldehyde

Materials:

-

3-Methoxybenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Benzene

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Methoxide solution in Methanol

-

Anhydrous Sodium or Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place concentrated sulfuric acid.

-

Cool the acid in an ice bath and slowly add fuming nitric acid, ensuring the temperature does not exceed 10°C.

-

While maintaining the temperature between 5-10°C, add 3-methoxybenzaldehyde dropwise with vigorous stirring over 2-3 hours.

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight.

-

Carefully pour the reaction mixture onto cracked ice with manual stirring.

-

Collect the resulting yellow precipitate by filtration, wash with cold water, and press as dry as possible.

-

Dissolve the moist product in warm benzene and separate the aqueous layer.

-

Concentrate the benzene solution to yield crude this compound. The crude product is often sufficiently pure for subsequent steps.

This is a generalized protocol adapted from the nitration of benzaldehyde and should be optimized for safety and yield.[6][7][8]

Application in Drug Discovery: Synthesis of Combretastatin Analogues

This compound is a valuable starting material for the synthesis of a novel class of cis-locked combretastatin analogues known as combretabenzodiazepines.[5] These compounds have shown potent cytotoxic and antitubulin activity, making them promising candidates for cancer therapy.[3][5]

Synthetic Workflow for Combretabenzodiazepines

The synthesis of combretabenzodiazepines from this compound involves a multi-step process, beginning with the synthesis of a key intermediate, a substituted 1,4-benzodiazepin-2-one.

Caption: Synthetic workflow for combretabenzodiazepines.

Experimental Protocol: Synthesis of a Combretabenzodiazepine Analogue

The following is a representative protocol for the synthesis of a combretabenzodiazepine, starting from the 1,4-benzodiazepin-2-one scaffold which is derived from this compound.

Step 1: Synthesis of 7-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Reduction of this compound: The nitro group of this compound is reduced to an amine to form 2-amino-5-methoxybenzaldehyde. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.

-

Condensation and Cyclization: The resulting 2-amino-5-methoxybenzaldehyde is then condensed with a glycine derivative (e.g., glycine ethyl ester) and subsequently cyclized to form the 1,4-benzodiazepin-2-one core structure.

Step 2: Suzuki Coupling to form the final Combretabenzodiazepine

-

The 1,4-benzodiazepin-2-one intermediate is coupled with a suitably substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) via a Suzuki coupling reaction.

-

This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere until completion.

-

Purification by column chromatography yields the final combretabenzodiazepine product.

Biological Activity and Mechanism of Action

Combretabenzodiazepines derived from this compound exhibit significant biological activity, primarily as cytotoxic agents against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization.[3][5]

Cytotoxicity Data

The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.[9] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity.

Table 5: Cytotoxic Activity (IC₅₀) of Representative Combretastatin Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Combretastatin A-4 (CA-4) | HeLa | 0.003 - 14.830 (median 0.011) | [10] |

| Combretastatin A-4 (CA-4) | K562 | 0.0048 - 0.046 | [10] |

| Hybrid Compound 5 | HeLa | 0.16 | [10] |

| Triazole Analogue 3n | A-549 | 0.003 | [11] |

| Triazole Analogue 3r | A-549 | >0.025 | [11] |

| XN0502 (CA-4 Analogue) | A549 | 1.8 | [12] |

| XN0502 (CA-4 Analogue) | HL-7702 (normal) | 9.1 | [12] |

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin and its analogues, including combretabenzodiazepines, exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[13][14]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Mechanism of action of combretabenzodiazepines.

These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[12]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents from this compound follows a structured workflow.

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a versatile and crucial building block in the synthesis of novel, potent anticancer agents. Its utility in the construction of combretabenzodiazepines, a class of tubulin polymerization inhibitors, highlights its importance in medicinal chemistry. The detailed synthetic protocols, comprehensive spectroscopic data, and quantitative biological activity information provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of combretabenzodiazepines and optimization of their pharmacokinetic properties hold significant promise for advancing the fight against cancer.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic evaluation of combretafurazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Guide to the Discovery and History of 5-Methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 5-Methoxy-2-nitrobenzaldehyde, a key aromatic intermediate in organic synthesis. While its direct discovery narrative remains nuanced, its synthetic origins are intrinsically linked to the broader exploration of substituted benzaldehydes in the 20th century. This document provides a comprehensive overview of its synthesis, key reactions, and physical properties, supported by detailed experimental protocols and logical diagrams.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₇NO₄, is a crystalline solid that serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1][2] Its structure, featuring a methoxy group and a nitro group on a benzaldehyde core, imparts unique reactivity, making it a versatile reagent in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20357-24-8 | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | White to Light yellow to Green powder to crystal | [3] |

| Melting Point | 168.0 to 172.0 °C | [3] |

| Purity (GC) | min. 98.0 % | [3] |

| Synonyms | 2-Formyl-4-methoxynitrobenzene; 3-Formyl-4-nitroanisole | [2] |

Historical Synthesis: A Path Through Precursors

While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis is logically derived from established reactions of the 20th century. The most direct and historically plausible route involves the methylation of its precursor, 5-hydroxy-2-nitrobenzaldehyde.

The Genesis of the Precursor: 5-Hydroxy-2-nitrobenzaldehyde

The synthesis of 5-hydroxy-2-nitrobenzaldehyde was a crucial step towards obtaining its methoxy derivative. A key method for its preparation involves the nitration of m-hydroxybenzaldehyde. A procedure for this reaction was reported in a 1979 article in The Journal of Organic Chemistry.[4]

Experimental Protocol: Synthesis of 5-Hydroxy-2-nitrobenzaldehyde from m-Hydroxybenzaldehyde [4]

-

Materials:

-

m-Hydroxybenzaldehyde

-

Nitric acid (density = 1.17, 28% solution)

-

Benzene

-

Water

-

-

Procedure:

-

Slowly add 3 g of m-hydroxybenzaldehyde to 30 ml of nitric acid (28% solution), maintaining the temperature between 35°C and 45°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for hydrolysis to occur.

-

A yellow precipitate will form. Filter the precipitate.

-

Reflux the precipitate in 20 ml of benzene for 15 to 20 minutes.

-

Separate the insoluble material and purify it by recrystallization from water.

-

The final product, 5-hydroxy-2-nitrobenzaldehyde, is obtained with a melting point of 167°C.

-

The Final Step: Methylation to this compound

With the precursor in hand, the synthesis of this compound is a straightforward methylation reaction. This type of reaction, using a methylating agent like iodomethane in the presence of a base, was a well-established technique in the mid-20th century.

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

5-hydroxy-2-nitrobenzaldehyde

-

Iodomethane

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-hydroxy-2-nitrobenzaldehyde (1 eq.), iodomethane (1.1 eq.), and potassium carbonate (1 eq.) in DMF at room temperature.

-

Stir the reaction mixture for 16 hours.

-

Upon completion, concentrate the reaction mixture.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Modern Applications and Significance

In contemporary organic synthesis, this compound is recognized as a key starting material for the synthesis of a novel class of cis-locked combretastatins known as combretabenzodiazepines. These compounds have demonstrated cytotoxic and antitubulin activity, highlighting the continued importance of this historical intermediate in modern drug discovery and development.[1]

Conclusion

The history of this compound is a testament to the incremental nature of chemical discovery. While a singular moment of its initial synthesis is not prominently documented, its preparation is a logical extension of well-established synthetic methodologies of the 20th century. The synthesis of its precursor, 5-hydroxy-2-nitrobenzaldehyde, followed by a standard methylation, represents the most probable historical route to this important compound. Today, this compound continues to be a relevant and valuable tool for synthetic chemists, particularly in the field of medicinal chemistry.

References

Navigating the Structural Landscape of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Methoxy-2-nitrobenzaldehyde. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document offers valuable insights by presenting a comparative analysis of closely related compounds. By examining the crystallographic data and experimental protocols of analogous structures, researchers can infer potential structural characteristics and develop methodologies for obtaining crystalline this compound.

Executive Summary

This compound is a key aromatic building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are vital for applications in medicinal chemistry and materials science. This guide addresses the current knowledge gap regarding its specific crystal structure by providing a detailed examination of structurally similar nitrobenzaldehyde derivatives for which crystallographic data is available. Furthermore, it outlines established synthetic routes for this compound and provides a general experimental workflow for crystal structure determination.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the nitration of a corresponding methoxybenzaldehyde derivative. One common approach is the direct nitration of 3-methoxybenzaldehyde.

A representative synthetic protocol involves the following steps:

-

Nitration: 3-Methoxybenzaldehyde is slowly added to a cooled mixture of nitric acid and sulfuric acid. The temperature is carefully controlled to prevent over-nitration and side product formation.

-

Quenching: The reaction mixture is poured onto ice to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and ethyl acetate, to yield crystalline this compound.

Crystalline Structure: A Comparative Analysis

In the absence of a determined crystal structure for this compound, this section presents crystallographic data for structurally related compounds. This comparative approach allows for informed predictions about the potential crystal packing, hydrogen bonding motifs, and conformational preferences of the target molecule.

Crystallographic Data of Related Nitrobenzaldehyde Derivatives

The following tables summarize key crystallographic parameters for selected nitrobenzaldehyde derivatives, providing a basis for comparison.

Table 1: Crystallographic Data for 5-Hydroxy-2-nitrobenzaldehyde

| Parameter | Value |

| Chemical Formula | C₇H₅NO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.6648 |

| b (Å) | 5.0917 |

| c (Å) | 14.920 |

| α (°) | 90 |

| β (°) | 106.159 |

| γ (°) | 90 |

| Volume (ų) | 704.8 |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.0662 |

Table 2: Crystallographic Data for Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate [1]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NO₆ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.590(2) |

| b (Å) | 17.591(7) |

| c (Å) | 15.427(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1516.9(10) |

| Z | 4 |

| Temperature (K) | Not Reported |

| Radiation | Not Reported |

| R-factor | Not Reported |

Experimental Protocols for Crystal Structure Determination

This section outlines the general methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the comparative compounds, which can serve as a template for future studies on this compound.

Synthesis and Crystallization

Synthesis of 5-Hydroxy-2-nitrobenzaldehyde:

A common route to 5-hydroxy-2-nitrobenzaldehyde involves the nitration of 3-hydroxybenzaldehyde. The resulting product can be purified by recrystallization from a solvent such as methanol to yield single crystals suitable for X-ray diffraction.[2]

Synthesis of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate: [1]

This compound was synthesized from 4-hydroxy-3-methoxybenzoic acid in a multi-step process involving esterification, benzylation, and subsequent nitration.[1] Single crystals were obtained for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

A general protocol for single-crystal X-ray diffraction is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often 100 K or room temperature).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule's crystal structure, from synthesis to data analysis.

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers in the field. The comparative analysis of related compounds offers valuable predictive insights into its potential solid-state behavior. The outlined synthetic and crystallographic methodologies provide a clear path forward for obtaining and characterizing single crystals of this important molecule. Future work should focus on the systematic screening of crystallization conditions for this compound to obtain crystals of sufficient quality for single-crystal X-ray diffraction analysis. Such a study would provide the missing piece of the puzzle, enabling a deeper understanding of its structure-property relationships and facilitating its application in drug design and materials science.

References

Unveiling the Photochemistry of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and photochemical behavior of 5-Methoxy-2-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental methodologies and mechanistic insights. All quantitative data are presented in structured tables for clarity, and complex pathways are visualized using Graphviz diagrams to facilitate understanding.

Understanding the Quantum Yield of this compound

The quantum yield (Φ) of a photochemical reaction is a critical parameter, representing the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. For this compound, the quantum yield of its photochemical transformation is influenced by several factors, as detailed in the following table. While a specific, universally accepted numerical value for the quantum yield of this compound is not consistently reported across the literature, the principles governing its photochemical reactivity are well-established through studies of o-nitrobenzaldehyde and its derivatives.

Table 1: Factors Influencing the Photochemical Quantum Yield

| Factor | Description | Impact on Quantum Yield of this compound |

| Wavelength of Irradiation | The energy of the incident photons can affect the efficiency of the photochemical reaction. The quantum yield of o-nitrobenzaldehyde is known to be approximately 0.5 over the wavelength range of 300–410 nm.[1] | The methoxy group may cause a slight shift in the absorption spectrum, but the quantum yield is expected to be in a similar range under UV-A irradiation. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the stability of excited states and intermediates, thereby affecting the reaction pathway and efficiency. | The rate of quenching of the aci-nitro intermediate of related compounds is dependent on the presence of water.[2] |